molecular formula C9H16N6O9 B11531097 1,3-Bis(3,3-dinitrobutyl)urea

1,3-Bis(3,3-dinitrobutyl)urea

Cat. No.: B11531097
M. Wt: 352.26 g/mol
InChI Key: KGVZGUMDTZCSAR-UHFFFAOYSA-N
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Description

1,3-Bis(3,3-dinitrobutyl)urea is a chemical compound known for its unique structure and properties It is a type of urea derivative that contains two 3,3-dinitrobutyl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,3-dinitrobutyl)urea typically involves the reaction of 3,3-dinitrobutylamine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,3-Dinitrobutylamine} + \text{Phosgene} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,3-dinitrobutyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 1,3-Bis(3-aminobutyl)urea.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1,3-Bis(3,3-dinitrobutyl)urea has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a component in specialized formulations.

Mechanism of Action

The mechanism of action of 1,3-Bis(3,3-dinitrobutyl)urea involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism of action.

Comparison with Similar Compounds

1,3-Bis(3,3-dinitrobutyl)urea can be compared with other similar compounds, such as:

    1,3-Bis(3,4,5-trifluoro-2,6-dinitrophenyl)urea: A multifluorine substituted propellant with superior detonation performance.

    1,3-Bis(2,5-dichlorophenyl)urea: Known for its antibacterial activity and use in medicinal chemistry.

    1,3-Bis(1,7,7-bicyclo[2.2.1]heptan-2-yl)urea: Studied for its potential as an inhibitor of RNA virus replication and soluble epoxide hydrolase.

The uniqueness of this compound lies in its specific nitro group arrangement, which imparts distinct chemical and physical properties compared to other urea derivatives.

Properties

Molecular Formula

C9H16N6O9

Molecular Weight

352.26 g/mol

IUPAC Name

1,3-bis(3,3-dinitrobutyl)urea

InChI

InChI=1S/C9H16N6O9/c1-8(12(17)18,13(19)20)3-5-10-7(16)11-6-4-9(2,14(21)22)15(23)24/h3-6H2,1-2H3,(H2,10,11,16)

InChI Key

KGVZGUMDTZCSAR-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)NCCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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